BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide

Cholinesterase inhibition Alzheimer's disease Coumarin SAR

N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide (CAS 325805-26-3) is a synthetic small molecule (C18H12BrNO4) belonging to the coumarin-3-carboxamide class, characterized by a 6-bromo substituent on the 2-oxo-2H-chromene core and an N-(3-acetylphenyl) carboxamide side chain. This compound serves as a privileged scaffold in medicinal chemistry, with the 6-bromo-2-oxo-2H-chromene moiety recognized as a versatile precursor for deriving bioactive carboxamides.

Molecular Formula C18H12BrNO4
Molecular Weight 386.201
CAS No. 325805-26-3
Cat. No. B2760775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide
CAS325805-26-3
Molecular FormulaC18H12BrNO4
Molecular Weight386.201
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C18H12BrNO4/c1-10(21)11-3-2-4-14(8-11)20-17(22)15-9-12-7-13(19)5-6-16(12)24-18(15)23/h2-9H,1H3,(H,20,22)
InChIKeyXRSYDFULJKNISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide (CAS 325805-26-3): Core Structural Identity and Procurement Baseline


N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide (CAS 325805-26-3) is a synthetic small molecule (C18H12BrNO4) belonging to the coumarin-3-carboxamide class, characterized by a 6-bromo substituent on the 2-oxo-2H-chromene core and an N-(3-acetylphenyl) carboxamide side chain. This compound serves as a privileged scaffold in medicinal chemistry, with the 6-bromo-2-oxo-2H-chromene moiety recognized as a versatile precursor for deriving bioactive carboxamides [1]. Its structural features align it with extensively studied coumarin-3-(N-aryl)carboxamides that have demonstrated tumor-cell-selective cytotoxicity via ErbB-2/ERK1 pathway inhibition [2], positioning it as a non-interchangeable member within this pharmacophore family.

Why N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-3-Carboxamides


Generic substitution within the coumarin-3-carboxamide class is precluded by the non-linear structure-activity relationships governing both the chromene core substitution and the aryl carboxamide side chain. Systematic SAR studies demonstrate that the 6-bromo substituent uniquely enhances cholinesterase inhibition potency relative to unsubstituted analogs: a 6-bromo-N-morpholinoethyl derivative (5d) exhibited BuChE inhibitory activity approximately equipotent to rivastigmine, while its unsubstituted coumarin counterpart (5g) was selective for AChE, demonstrating that even a single halogen atom substitution at position 6 fundamentally redirects target selectivity [1]. Concurrently, the N-(3-acetylphenyl) side chain distinguishes this compound from regioisomeric N-(4-acetylphenyl) analogs, which exhibit different cytotoxicity profiles against MCF-7 breast cancer cells (10 µM reported for the 4-acetylphenyl isomer) . These orthogonal substitution effects—bromine directing enzyme target selectivity and acetylphenyl position modulating cellular potency—establish that this compound occupies a distinct activity niche not replicable by any single nearest-neighbor analog.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide Against Closest Analogs


6-Bromo Substitution Confers Cholinesterase Inhibitory Activity Absent in Unsubstituted Coumarin-3-Carboxamide Analogs

The 6-bromo substituent is a critical determinant of butyrylcholinesterase (BuChE) inhibitory activity in coumarin-3-carboxamide-morpholine hybrids. In a head-to-head series, compound 5d (6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide) demonstrated anti-BuChE activity approximately equal to the reference drug rivastigmine, whereas the unsubstituted coumarin analog 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide) showed predominant AChE inhibition with potency 1.78-fold greater than rivastigmine but no comparable BuChE activity [1]. This bromine-dependent target selectivity switch means that the 6-bromo-bearing scaffold, which the target compound possesses, is requisite for dual cholinesterase profiling or BuChE-focused screening cascades.

Cholinesterase inhibition Alzheimer's disease Coumarin SAR

N-(3-Acetylphenyl) Carboxamide Positional Isomerism Determines Differential Cytotoxicity vs. N-(4-Acetylphenyl) Regioisomer

The position of the acetyl group on the phenyl ring of the carboxamide side chain is a non-trivial determinant of anticancer potency. The N-(4-acetylphenyl) regioisomer (CAS 142818-76-6) of the 2-oxo-2H-chromene-3-carboxamide scaffold, which lacks the 6-bromo substituent, is reported to exhibit an IC50 of 10 µM against MCF-7 breast cancer cells . The target compound combines the 3-acetylphenyl regioisomerism with the 6-bromo substitution, a combination for which preliminary vendor-collected data indicate an IC50 of 45 µM against MCF-7 cells . The approximately 4.5-fold difference in cytotoxicity between the 4-acetylphenyl and 3-acetylphenyl/6-bromo combination illustrates that both the acetyl position and the bromine presence jointly modulate cellular activity, and that regioisomeric substitution is not functionally equivalent.

Cytotoxicity Breast cancer Regioisomer comparison

6-Bromo-2-oxo-2H-chromene-3-carboxamide Core Demonstrates Scaffold-Specific Tumor-Selective Cytotoxicity via ErbB-2 Inhibition

The 6-bromo-2-oxo-2H-chromene-3-carboxamide core belongs to a scaffold class whose N-aryl derivatives exhibit ErbB-2-dependent, tumor-selective cytotoxicity. In a seminal study, coumarin-3-(N-aryl)carboxamides (including benzyl-substituted analogs 4b–d) specifically inhibited BT474 and SKBR-3 breast cancer cell growth via ErbB-2 phosphorylation inhibition and downstream ERK1 MAP kinase suppression, while showing no demonstrable cytotoxicity against normal human fibroblasts [1]. The target compound retains both the 2-oxo-2H-chromene-3-carboxamide pharmacophore and the N-aryl substitution pattern required for this mechanism. In contrast, non-aryl carboxamides (e.g., N-alkyl or N-morpholino derivatives) or chromone-3-carboxamides (4-oxo isomers) engage different target profiles—MAO-B inhibition with Ki values of 17–55 nM for N-phenyl-4-oxo-4H-chromene-3-carboxamides [2]—rendering the 2-oxo-2H-chromene N-aryl configuration uniquely associated with ErbB-2 pathway targeting.

ErbB-2 inhibition Tumor selectivity Coumarin-3-carboxamide

6-Bromo- vs. 6,8-Dihalogenated Coumarins: Monohalogenation Preserves Synthetic Tractability and Selective Reactivity

SAR studies on halogenated coumarins reveal that while 6,8-dihalogenated derivatives (e.g., 6,8-dibromo- and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile) exhibit potent antiproliferative effects against TPC-1 thyroid cancer cells, the monohalogenated 6-bromo scaffold provides a distinct advantage in synthetic derivatization [1]. The 6-bromo-2-oxo-2H-chromene-3-carboxamide core retains a free 8-position, enabling further functionalization (e.g., methoxy, hydroxyl, or additional coupling reactions) without the steric and electronic constraints imposed by 6,8-disubstitution. Patent literature explicitly classifies the 6-bromo-2-oxo-2H-chromene-3-carboxamide as a versatile precursor for generating diverse carboxamide libraries [2], whereas 6,8-disubstituted analogs are typically synthetic endpoints rather than intermediates for further elaboration.

Antiproliferative Halogenation SAR Synthetic accessibility

Optimal Research and Procurement Application Scenarios for N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide (CAS 325805-26-3)


ErbB-2/ERK1 Pathway-Targeted Anticancer Screening Libraries

The compound's 2-oxo-2H-chromene-3-(N-aryl)carboxamide scaffold is directly associated with tumor-selective ErbB-2 phosphorylation inhibition and downstream ERK1 MAP kinase suppression, as demonstrated for structurally related coumarin-3-(N-aryl)carboxamides that inhibit BT474 and SKBR-3 breast cancer cell growth without affecting normal fibroblasts [1]. Procurement of this specific compound enables inclusion in focused screening decks aimed at ErbB-2-overexpressing cancer models, where non-aryl or 4-oxo-chromene analogs would be mechanistically irrelevant.

Dual Cholinesterase Profiling and Alzheimer's Disease Research

The 6-bromo substituent on the coumarin core is the key structural determinant for BuChE inhibitory activity, as evidenced by the equipotency of the 6-bromo-morpholinoethyl analog 5d with rivastigmine against BuChE, while the unsubstituted coumarin analog 5g is AChE-selective [2]. Researchers developing dual AChE/BuChE inhibitors for Alzheimer's disease should select 6-bromo-bearing coumarin-3-carboxamides—including this target compound—over unsubstituted or alternative-halogen variants to ensure balanced cholinesterase targeting.

Structure-Activity Relationship Studies on Acetylphenyl Regioisomerism

The 3-acetylphenyl regioisomer (CAS 325805-26-3) and the 4-acetylphenyl regioisomer (CAS 142818-76-6) exhibit divergent MCF-7 cytotoxicity (45 µM vs. 10 µM) . Systematic procurement of both regioisomers enables head-to-head SAR studies to map the positional dependence of acetylphenyl substitution on anticancer potency, target engagement, and physicochemical properties, an investigation that cannot be conducted with a single isomer alone.

Diversifiable Building Block for Coumarin-3-Carboxamide Library Synthesis

The monobrominated 6-bromo-2-oxo-2H-chromene-3-carboxamide core retains a free C-8 position for further functionalization, unlike 6,8-dihalogenated coumarin analogs that are fully substituted on the benzo ring [3]. This compound can serve as a key intermediate for generating diverse carboxamide libraries through amide coupling at C-3 and subsequent C-8 derivatization, as described in patent disclosures for coumarin carboxamide derivative preparation [4]. Procurement of this specific monobromo intermediate maximizes the chemical space accessible in lead optimization programs.

Quote Request

Request a Quote for N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.